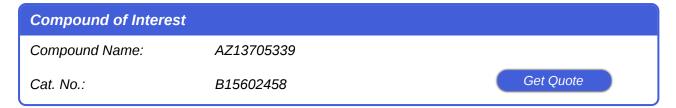


AZ13705339: A Technical Overview of a Potent PAK1/2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the molecular and pharmacological characteristics of **AZ13705339**, a highly potent and selective inhibitor of p21-activated kinases 1 and 2 (PAK1 and PAK2). The information presented herein is intended to support further research and development efforts targeting PAK-driven pathologies.

Core Molecular Data

AZ13705339 is a complex small molecule with the chemical formula C33H36FN7O3S.[1][2] Its molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C33H36FN7O3S	[1][2]
Molecular Weight	629.76 g/mol	[1]
Exact Mass	629.2584	[1]
CAS Number	2016806-57-6	[1]
Purity	≥98%	

Elemental Analysis



A detailed elemental analysis of **AZ13705339** is provided in the following table, outlining the percentage composition of each element.

Element	Symbol	Percentage
Carbon	С	62.94%
Hydrogen	Н	5.76%
Fluorine	F	3.02%
Nitrogen	N	15.57%
Oxygen	0	7.62%
Sulfur	S	5.09%

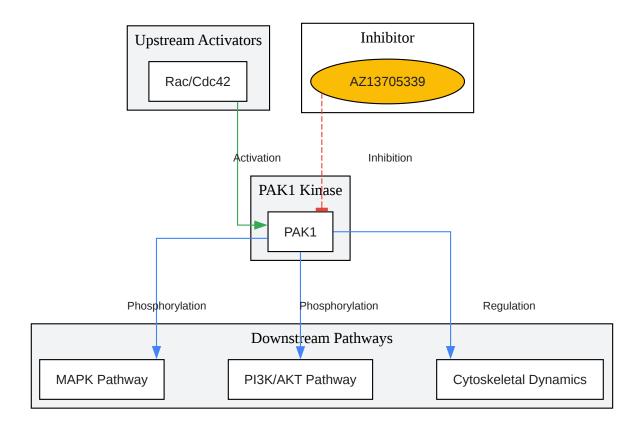
Biological Activity and Mechanism of Action

AZ13705339 is a highly potent inhibitor of PAK1 and PAK2, with IC50 values of 0.33 nM and 6 nM, respectively. It demonstrates remarkable selectivity, with a greater than 7500-fold selectivity for PAK1 over PAK4 (IC50 = $2.6 \mu M$). The mechanism of action involves competitive binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity.[1] This blockade of PAK1 signaling disrupts downstream pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[1]

Signaling Pathway Inhibition

The inhibitory action of **AZ13705339** on the PAK1 signaling pathway can be visualized as follows:





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Figure 1: Mechanism of action of AZ13705339 on the PAK1 signaling cascade.

Experimental Protocols

The following outlines a general experimental workflow for assessing the inhibitory activity of **AZ13705339**. This is a representative protocol based on standard kinase inhibitor profiling assays.

Kinase Inhibition Assay (Example)

- Reagent Preparation:
 - Prepare a stock solution of AZ13705339 in DMSO (e.g., 10 mM).



- Prepare a serial dilution of the compound in assay buffer.
- Prepare recombinant PAK1 enzyme, substrate peptide, and ATP in assay buffer.
- Assay Procedure:
 - Add the diluted AZ13705339 or vehicle control (DMSO) to a 384-well plate.
 - Add the PAK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
 - Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
 - Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
 - Detect the phosphorylated substrate using an appropriate method, such as fluorescence polarization, TR-FRET, or luminescence.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization





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Figure 2: Generalized experimental workflow for determining the IC50 of AZ13705339.

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